molecular formula C7H9IN2 B577438 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole CAS No. 1345471-39-7

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

Cat. No. B577438
M. Wt: 248.067
InChI Key: ZHDDOQWIKLEOBV-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. In this case, the pyrazole ring is substituted at the 1-position with a cyclopropylmethyl group and at the 5-position with an iodine atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring. The cyclopropylmethyl group would add some steric bulk to the molecule, and the iodine atom would contribute to the molecule’s overall polarity .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The iodine atom could be replaced via nucleophilic substitution reactions, and the pyrazole ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the iodine atom and the cyclopropylmethyl group would influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

Pyrazoles, including 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, are pivotal in medicinal chemistry, serving as a pharmacophore in various biologically active compounds. They are extensively used as synthons in organic synthesis, offering a broad spectrum of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties. The synthesis of pyrazole derivatives often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods yield heterocyclic appended pyrazoles under simple conditions or microwave irradiation, facilitating the design of more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Biological and Pharmacological Applications

Pyrazoline derivatives, including those related to 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole, demonstrate a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and activities against various receptors and enzymes. These compounds have been synthesized and patented for their prominent pharmacological effects, which include cannabinoid CB1 receptor antagonism, antiepileptic, antitrypanosomal, antiviral activities, MAO-inhibitory, antinociceptive activity, hypotensive effects, and more. The vast array of pharmacological applications suggests that pyrazoline derivatives are a versatile scaffold for developing novel therapeutic agents, underscoring the importance of ongoing research and exploration in this area (Shaaban, Mayhoub, & Farag, 2012).

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could explore the biological activity of this specific compound, as well as potential methods for its synthesis and modification .

properties

IUPAC Name

1-(cyclopropylmethyl)-5-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDDOQWIKLEOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718447
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole

CAS RN

1345471-39-7
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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